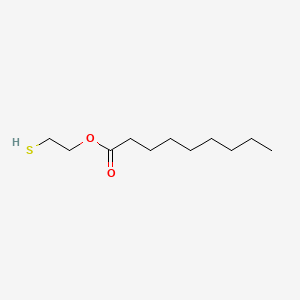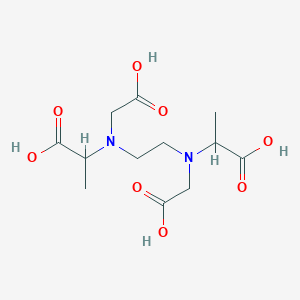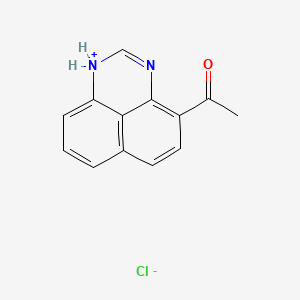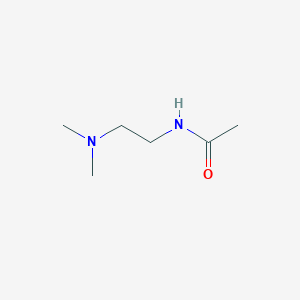
2-(2-Chloropropan-2-yl)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Chloropropan-2-yl)-1,3,5-triazine is an organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloropropan-2-yl)-1,3,5-triazine typically involves the reaction of cyanuric chloride with isopropylamine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by the isopropylamine group. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to control the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the same basic reaction but is optimized for large-scale production with considerations for cost, safety, and environmental impact.
化学反应分析
Types of Reactions
2-(2-Chloropropan-2-yl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted triazines depending on the nucleophile used.
Oxidation: Formation of triazine oxides or hydroxides.
Reduction: Formation of triazine amines or other reduced derivatives.
科学研究应用
2-(2-Chloropropan-2-yl)-1,3,5-triazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly in cancer research.
Industry: Used in the production of herbicides and pesticides due to its ability to inhibit certain enzymes in plants.
作用机制
The mechanism of action of 2-(2-Chloropropan-2-yl)-1,3,5-triazine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of metabolic pathways, which is why it is effective as a herbicide. The exact molecular targets and pathways can vary depending on the specific application and organism.
相似化合物的比较
Similar Compounds
- 2-(2-Chloropropan-2-yl)-1,3,5-trimethylbenzene
- 2-(2-Chloropropan-2-yl)benzene
- 1-Chloro-1-methylethylbenzene
Uniqueness
2-(2-Chloropropan-2-yl)-1,3,5-triazine is unique due to its triazine ring structure, which imparts different chemical properties compared to similar compounds with benzene rings
属性
CAS 编号 |
30361-88-7 |
|---|---|
分子式 |
C6H8ClN3 |
分子量 |
157.60 g/mol |
IUPAC 名称 |
2-(2-chloropropan-2-yl)-1,3,5-triazine |
InChI |
InChI=1S/C6H8ClN3/c1-6(2,7)5-9-3-8-4-10-5/h3-4H,1-2H3 |
InChI 键 |
OFEVJDPBMWZGBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=NC=NC=N1)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


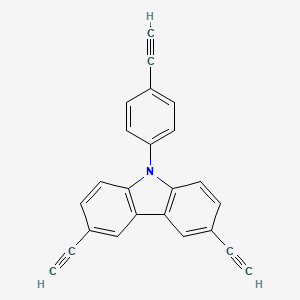
![Copper, [C,C,C,C,C,C,C,C-octachloro-29H,31H-phthalocyaninato(2-)-kappaN29,kappaN30,kappaN31,kappaN32]-](/img/structure/B13740304.png)


![9,9-dimethyl-10-[3-[4-(4-methylpiperazine-1,4-diium-1-yl)piperidin-1-ium-1-yl]propyl]acridine;trichloride](/img/structure/B13740321.png)
![N,N-Diethyl-4-[[4-[(P-nitrophenyl)azo]-1-naphthyl]azo]-M-toluidine](/img/structure/B13740346.png)


